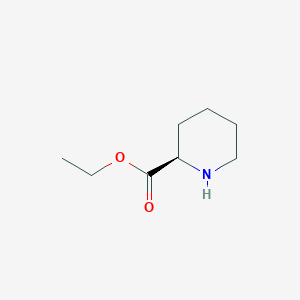

(R)-Ethyl piperidine-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIKRGHFZTYTIT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428484 | |

| Record name | (R)-Ethyl piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-77-4 | |

| Record name | (R)-Ethyl piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Chiral Piperidine Scaffolds in Asymmetric Synthesis

Chiral piperidine (B6355638) scaffolds are foundational elements in the synthesis of a vast array of biologically active molecules and pharmaceuticals. researchgate.netthieme-connect.comresearchgate.net Their prevalence stems from their ability to impart specific three-dimensional orientations to a molecule, a critical factor for effective interaction with biological targets. thieme-connect.comresearchgate.net The introduction of a chiral center within the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net

These scaffolds are integral to the creation of numerous approved drugs, highlighting their therapeutic relevance. researchgate.netacs.orgacs.org The ability to modulate properties such as aqueous solubility and to enhance the potency of drug candidates underscores the strategic value of incorporating chiral piperidine moieties in drug design. researchgate.net Consequently, the development of synthetic methods that provide access to these structures in an enantiomerically pure form is a major focus of modern organic chemistry. acs.orgacs.orgnih.gov

R Ethyl Piperidine 2 Carboxylate: a Privileged Chiral Synthon

Among the various chiral piperidine (B6355638) derivatives, (R)-ethyl piperidine-2-carboxylate has garnered significant attention as a versatile and highly valuable chiral building block. researchgate.netacs.org Its utility is demonstrated in the synthesis of a range of complex natural products and bioactive compounds. researchgate.net

Historical Perspective and Current Research Landscape:

Historically, the synthesis of enantiopure piperidines has been a considerable challenge, often requiring multi-step procedures and challenging separations. nih.gov The development of methods to produce compounds like this compound has been a significant advancement. Early approaches often relied on classical resolution techniques or the use of chiral auxiliaries.

Current research continues to expand the applications of this compound and related structures. For instance, it serves as a key intermediate in the synthesis of various pharmaceutical agents. While specific dosage and safety data are outside the scope of this article, it is noteworthy that related chiral piperidine-3-carboxylate esters are utilized in the synthesis of DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for sleep disorders, and serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.comscbt.com

The versatility of this synthon is further highlighted by its use in constructing diverse molecular frameworks. For example, phenylglycinol-derived oxazolopiperidone lactams, which are related chiral building blocks, provide access to a wide array of functionalized piperidine-containing natural products. researchgate.net

Methodological Evolution and Challenges in Enantioselective Piperidine Synthesis

Catalytic Enantioselective Approaches to the Piperidine Core

The development of catalytic systems that can effectively control stereochemistry during the formation of the piperidine ring is a cornerstone of modern organic synthesis. These methods offer atom economy and the potential for high enantiomeric excess (ee).

Chiral Transition Metal-Catalyzed Hydrogenation and Related Reactions for Stereocontrol

The asymmetric hydrogenation of pyridine derivatives represents a direct and efficient route to chiral piperidines. This transformation often relies on sophisticated chiral transition metal catalysts. Rhodium complexes, in particular, have demonstrated considerable efficacy. dicp.ac.cncanberra.edu.au For instance, the use of chiral dirhodium(II) carboxylate catalysts has been explored for various asymmetric transformations, highlighting their potential to drive reactions with high levels of stereoselectivity. canberra.edu.au The design of these catalysts, often involving N-protected amino acid ligands, is crucial for achieving the desired enantiopure products. canberra.edu.au

A notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with activated pyridine derivatives like phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This approach can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be further reduced to the corresponding piperidines. snnu.edu.cn The choice of ligand is paramount in these systems, with specific chiral ligands enabling high stereocontrol. snnu.edu.cn

Furthermore, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers an alternative pathway to chiral piperidines. dicp.ac.cn This method circumvents the need for pre-existing chirality on the substrate or the use of complex chiral catalysts under high pressure hydrogen gas. dicp.ac.cn

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Ref |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | High | Excellent | snnu.edu.cn |

| Rh₂(S-PTAD)₄ | Aryldiazoacetate & N-Boc-2,5-dihydro-1H-pyrrole | C-H Functionalization Product | up to 87 | 97 | acs.org |

| Rhodium Catalyst | Pyridinium Salt | Chiral Piperidine | - | Excellent | dicp.ac.cn |

Organocatalytic Strategies for Stereoselective Ring Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral phosphoric acids have been successfully employed in the asymmetric synthesis of complex piperidine derivatives. rsc.org For example, the reaction of 3-vinyl indoles with imino esters, catalyzed by a chiral phosphoric acid, yields 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in good yields and with exceptional enantioselectivity (up to 99% ee). rsc.org

Another biomimetic approach utilizes (L)-proline as a catalyst for the direct and asymmetric introduction of a six-membered heterocycle into ketones, leading to the synthesis of natural products like (+)-pelletierine in a single step with high stereoselectivity. acs.org The choice of solvent, such as benzonitrile (B105546) or acetonitrile, can be critical in preventing product racemization. acs.org These strategies highlight the versatility of organocatalysis in constructing the piperidine core with precise stereocontrol. dicp.ac.cn

| Catalyst | Reactants | Product | Yield (%) | ee (%) | Ref |

| Chiral Phosphoric Acid (10 mol%) | 3-Vinyl Indole (B1671886), Imino Ester | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylate | up to 70 | up to 99 | rsc.org |

| (L)-Proline | Δ¹-piperideine, Ketone | (+)-Pelletierine | Good | up to 97 | acs.org |

Biocatalytic and Chemoenzymatic Transformations for Enantiopure Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. Enzymes, operating under mild conditions, can catalyze transformations with remarkable precision. acs.orgnih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, have also proven effective for synthesizing chiral piperidines. acs.orgnih.gov

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. nih.govnih.gov This method relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted and thus enriched. While there are examples of enzymatic resolution for piperidine derivatives like 2-piperidineethanol, the application to ethyl piperidine-2-carboxylate itself has been a more challenging endeavor due to the conformational flexibility of the molecule and the distance of the stereocenter from the reactive ester group. nih.gov Nevertheless, the development of suitable enzymes for the kinetic resolution of racemic piperidine precursors remains an active area of research. nih.govacs.org

Asymmetric bioreduction, often employing ketoreductases or ene-reductases, provides a powerful method for the stereoselective synthesis of chiral alcohols and amines. nih.govacs.org In the context of piperidine synthesis, a chemoenzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.govacs.org This one-pot, stereoselective process has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.gov

Transaminases are another class of enzymes that have gained prominence in the asymmetric synthesis of chiral amines. uni-greifswald.de These enzymes can be used for the asymmetric synthesis of amines from the corresponding ketones or for the kinetic resolution of racemic amines. uni-greifswald.de Through protein engineering, the activity and substrate scope of transaminases can be significantly enhanced. For instance, a triple-mutant transaminase was developed that showed a greater than 110-fold increase in activity towards (R)-1-Boc-3-aminopiperidine, enabling its efficient asymmetric synthesis. uni-greifswald.de

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Feature | Ref |

| Chemoenzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | N-Substituted Tetrahydropyridine (B1245486) | Stereo-defined Piperidine | Stereoselective one-pot reaction | nih.govacs.org |

| Asymmetric Synthesis | Transaminase (engineered) | Ketone | Chiral Amine | High enantioselectivity and activity | uni-greifswald.de |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This approach leverages the inherent chirality of the starting material to construct the target molecule. L-lysine, an essential amino acid, is a common and inexpensive chiral precursor for the synthesis of (R)-ethyl piperidine-2-carboxylate.

A scalable, chiral-pool synthesis has been developed to produce an orthogonally protected piperidine tricarboxylic acid diester from a chiral amino acid starting material. acs.org This strategy involves a formal [4+2] cyclization, a diastereoselective reduction, cyclic anhydride (B1165640) formation, and a regioselective ring-opening to yield a single enantio- and diastereomer on a large scale. acs.org This advanced intermediate can then be further elaborated into a variety of highly functionalized chiral piperidines. acs.org

Derivation from Natural Chiral Precursors (e.g., Amino Acids, D-Mannitol)

A powerful and well-established strategy for the synthesis of chiral molecules is to utilize the inherent chirality of naturally occurring compounds. Amino acids and carbohydrates, such as D-mannitol, serve as readily available and inexpensive chiral starting materials for the synthesis of complex chiral targets.

The enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids has been achieved starting from amino acids with known stereochemistry. mdpi.com This approach involves the alkylation of the amino group with a dihaloalkane to form the piperidine ring in high yields. mdpi.com This method leverages the existing stereocenter of the amino acid to establish the stereochemistry of the final piperidine product.

Similarly, D-mannitol, a sugar alcohol, has been employed as a chiral precursor. Although specific examples detailing the synthesis of this compound from D-mannitol were not found in the immediate search results, the general principle involves a series of chemical transformations to convert the polyol structure of mannitol (B672) into the desired piperidine ring system, preserving or inverting specific stereocenters as needed.

Auxiliary-Controlled Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of piperidine derivatives.

One notable example involves the use of N-sulfinyl-δ-amino-β-ketoesters as versatile chiral building blocks. mdma.ch These are prepared through the condensation of enantiopure (R)- or (S)-p-toluenesulfinimides with aldehydes. mdma.ch The resulting sulfinylimine can then undergo further reactions, with the chiral sulfinyl group directing the stereoselective formation of the piperidine ring.

Another strategy employs β-enaminoesters derived from (R)-(−)-2-phenylglycinol as chiral starting materials. nih.gov These can be converted into new chiral highly functionalized zwitterionic bicyclic lactams. nih.gov This methodology allows for the generation of two or three new stereogenic centers with high diastereoselectivity. nih.gov The utility of these intermediates has been demonstrated in the stereocontrolled synthesis of substituted piperidines. nih.gov

Novel Ring-Closure and Annulation Methodologies

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the construction of cyclic molecules, including piperidines. mdpi.comnih.gov In this approach, a linear precursor containing both the nitrogen atom and the necessary carbon chain is induced to form a ring. nih.gov

Various methods can be employed to initiate the cyclization, including metal-catalyzed reactions, electrophilic cyclization, and aza-Michael reactions. nih.gov The key challenge in these reactions is to control the regio- and stereoselectivity of the ring closure. nih.gov The choice of catalyst, substrate, and reaction conditions plays a crucial role in achieving the desired outcome. nih.gov

One specific example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com

[4+2] and [3+3] Annulation Pathways for Piperidine Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another versatile route to piperidine derivatives. mdpi.comresearchgate.net [4+2] and [3+3] cycloaddition reactions are particularly useful in this context.

In a [4+2] annulation, a four-atom component reacts with a two-atom component to form a six-membered ring. A palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes has been developed, which involves the activation of a C(sp3)-H bond. mdpi.com

[3+3] annulation reactions involve the combination of two three-atom fragments. Phosphine-catalyzed [3+3] annulation of aziridines with allenoates has been reported for the synthesis of functionalized piperidines. researchgate.net

Furthermore, tunable [3+2] and [4+2] annulation strategies have been developed to access pyrrolidines and piperidines, respectively, from olefins. nih.govrsc.org These methods often rely on a radical-to-polar mechanistic switch to control the divergent cyclization processes. rsc.org

Radical-Mediated Cyclization Strategies

Radical reactions offer a unique and powerful tool for the formation of C-C and C-N bonds in piperidine synthesis. mdpi.comnih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One approach involves a cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes. mdpi.com Another method utilizes a copper catalyst to initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization. mdpi.com Light-mediated intramolecular radical carbocyclization has also been established as a novel method for piperidine synthesis. mdpi.com

A photoredox strategy for spiropiperidine synthesis has been developed, where light-driven reduction of linear aryl halides generates aryl radicals that undergo regioselective cyclization. nih.gov This method is appealing due to its use of visible light and a non-toxic amine as a reductant. nih.gov

Optimization of Esterification and Protecting Group Protocols

The choice of protecting group for the piperidine nitrogen is critical. The protecting group must be stable to the reaction conditions used in the preceding steps but must be readily removable at the end of the synthesis. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Esterification of the carboxylic acid at the 2-position is typically achieved by reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The choice of esterification conditions needs to be carefully considered to avoid side reactions, such as racemization at the chiral center.

A modular strategy for the synthesis of trisubstituted chiral piperidines has been reported, which involves a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. acs.org This intermediate allows for sequential and stereoselective decarboxylative functionalizations, highlighting the importance of a well-designed protecting group and functionalization strategy. acs.org

Total Synthesis Strategies for Enantiopure this compound and its Stereoisomers

The synthesis of enantiomerically pure piperidine derivatives, such as this compound (also known as (R)-ethyl pipecolate), is of significant interest due to the prevalence of the piperidine scaffold in pharmaceuticals and natural products. acs.orgacs.org Total synthesis strategies are designed to construct the chiral molecule from achiral or simpler chiral precursors, ensuring high stereochemical control. These approaches often leverage chiral pool synthesis, chemoenzymatic methods, or asymmetric catalysis to install the desired stereochemistry.

A prominent strategy involves a modular, chiral-pool synthesis starting from readily available chiral amino acids. acs.orgacs.org One such approach utilizes a formal [4+2] cyclization reaction. For instance, a scalable synthesis has been developed for an orthogonally protected chiral piperidine-2,3,6-tricarboxylate, which serves as a versatile intermediate for various pipecolic esters. acs.org This method begins with a chiral homoserine lactone to prepare a benzyl-protected chloro-homoserine substrate. acs.orgacs.org This substrate undergoes a two-step sequence involving a Michael addition with an acetylene (B1199291) dicarboxylate, followed by treatment with sodium carbonate and sodium iodide to yield a tetrahydropyridine intermediate. acs.orgacs.org This key [4+2] cyclization product can be produced on a large scale (over 100g) with high yield. acs.org

Subsequent stereoselective reduction of the enamine intermediate, for example using sodium borohydride (B1222165) and trifluoroacetic acid, yields the cis-diastereomer as the major product. acs.org This advanced intermediate can then undergo further modifications, including sequential decarboxylative functionalizations, to furnish highly substituted, enantiopure piperidine derivatives. acs.orgacs.org This modularity allows for the synthesis of diverse substitution patterns on the piperidine ring in a chemo- and stereoselective manner. acs.org

Another established route to chiral 2-substituted piperidines employs different L-amino acids as the starting material. researchgate.netresearchgate.net This approach relies on the inherent stereochemistry of the amino acid to define the configuration of the final piperidine product. For example, N-Cbz protected amino acid derivatives can be reacted with reagents like Meldrum's acid in a sequence that leads to the formation of the piperidine ring. researchgate.netresearchgate.net Intramolecular alkylation is a key step in forming the cyclic structure from a dihaloalkane precursor, often proceeding in high yields. researchgate.net

Chemoenzymatic methods offer a powerful alternative for establishing stereocenters with high enantiomeric and diastereomeric excess. The reduction of cyclic β-keto esters using biocatalysts like baker's yeast is a well-documented strategy. For instance, the reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate with baker's yeast produces (2R, 3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate with excellent stereoselectivity (>99% d.e. and >97% e.e.). nottingham.ac.uk Although this specific product requires further functionalization to yield this compound, the enzymatic reduction effectively sets the crucial (R)-configuration at the C-2 position. nottingham.ac.uk

The table below summarizes key aspects of a modular synthesis approach for chiral piperidine intermediates.

Table 1: Modular Synthesis of a Chiral Piperidine Intermediate

| Step | Starting Material | Key Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. [4+2] Cyclization | Benzyl-protected chloro-homoserine, Acetylene dicarboxylate | 1. EtOH, rt; 2. Na2CO3, NaI, CH3CN | Tetrahydropyridine intermediate (5) | 87% (over 2 steps) | acs.orgacs.org |

| 2. Stereoselective Reduction | Tetrahydropyridine intermediate (5) | NaBH4, TFA, DCM | cis-Piperidine diastereomer (6) | Major product | acs.org |

| 3. Anhydride Formation | cis-Piperidine diastereomer (6) | LiOH; EDC·HCl | Cyclic anhydride intermediate | - | acs.org |

| 4. Ring Opening | Cyclic anhydride intermediate | EtOH | Orthogonally protected piperidine tricarboxylic acid diester (8) | - | acs.org |

Derivatization and Functional Group Interconversions at the Ester Moiety

The ester group of this compound is a prime site for a variety of chemical transformations, enabling its conversion into other important functional groups such as alcohols, aldehydes, amides, and hydrazides. These transformations are often carried out with the preservation of the stereocenter at the C2 position.

Stereoretentive Reductions to Chiral Alcohols and Aldehydes

The reduction of the ester functionality in this compound to an alcohol or an aldehyde can be achieved using various reducing agents. The key challenge in these reactions is to maintain the stereochemical integrity at the C2 position.

The reduction to the corresponding chiral alcohol, (R)-piperidin-2-ylmethanol, is a common transformation. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds with high fidelity, preserving the (R)-configuration of the starting material.

Similarly, the partial reduction of the ester to the corresponding aldehyde, (R)-piperidine-2-carbaldehyde, is a more delicate transformation that requires milder and more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this conversion, typically carried out at low temperatures to prevent over-reduction to the alcohol. nih.gov

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | (R)-piperidin-2-ylmethanol | High-yielding reduction to the primary alcohol. |

| Diisobutylaluminium hydride (DIBAL-H) | (R)-piperidine-2-carbaldehyde | Partial reduction to the aldehyde, requires careful temperature control. nih.gov |

Nucleophilic Acyl Substitutions (e.g., Amidation, Hydrazinolysis)

The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for the synthesis of a variety of amide and hydrazide derivatives. These reactions typically involve the reaction of the ester with an amine or hydrazine (B178648), respectively.

Amidation: The reaction of this compound with a primary or secondary amine in the presence of a coupling agent or under thermal conditions can yield the corresponding N-substituted piperidine-2-carboxamide. A variety of coupling agents can be employed, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org These amides are of significant interest in medicinal chemistry. medchemexpress.com For instance, the synthesis of 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide involves the coupling of chromone-2-carboxylic acid with 4-amino-N-Boc piperidine. acgpubs.org

Hydrazinolysis: Treatment of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of (R)-piperidine-2-carbohydrazide. This reaction is typically carried out by heating the ester with hydrazine hydrate, often in an alcoholic solvent. The resulting hydrazide is a useful intermediate for the synthesis of various heterocyclic compounds.

| Reagent | Product Type | Reaction Conditions |

| Primary or Secondary Amine | N-substituted piperidine-2-carboxamide | Coupling agents (e.g., EDC.HCl, DMAP) or thermal conditions. acgpubs.orgrsc.org |

| Hydrazine Hydrate | (R)-piperidine-2-carbohydrazide | Heating with hydrazine hydrate, often in an alcohol solvent. |

Transesterification Reactions

Transesterification of this compound allows for the exchange of the ethyl group of the ester with other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. For example, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield (R)-benzyl piperidine-2-carboxylate.

Stereoselective Alkylation and Acylation at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions. When the piperidine ring is substituted, as in the case of this compound, the stereochemistry of these reactions becomes an important consideration.

N-Alkylation: The introduction of an alkyl group at the piperidine nitrogen can be achieved by reacting this compound with an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide that is formed. researchgate.net The choice of the alkylating agent and reaction conditions can influence the stereoselectivity of the reaction, particularly if the alkyl group is bulky or contains a chiral center.

N-Acylation: Acylation of the piperidine nitrogen is typically accomplished by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. This reaction is generally highly efficient and proceeds with retention of the stereochemistry at the C2 position. The resulting N-acyl derivatives are often used as intermediates in the synthesis of more complex molecules. For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common method for protecting the nitrogen atom.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide | N-Alkyl-(R)-ethyl piperidine-2-carboxylate |

| N-Acylation | Acyl chloride or Acid anhydride | N-Acyl-(R)-ethyl piperidine-2-carboxylate |

Remote Functionalization and Stereoselective Ring Modifications on the Piperidine Skeleton

Beyond the functional groups directly attached to the piperidine ring, the carbon skeleton of the ring itself can be modified. These transformations can introduce additional stereocenters and lead to highly functionalized piperidine derivatives.

Stereoselective Introduction of Additional Stereocenters

The introduction of new stereocenters onto the piperidine ring of this compound derivatives can be achieved through various stereoselective reactions. These methods often rely on the directing effect of the existing chiral center at C2 to control the stereochemical outcome of the reaction.

One approach involves the functionalization of the piperidine ring via C-H activation. nih.govnsf.govresearchgate.net By employing suitable catalysts and directing groups, it is possible to selectively introduce substituents at different positions of the piperidine ring. nih.govnsf.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2, C3, or C4 positions, with the site-selectivity being controlled by the choice of catalyst and the protecting group on the nitrogen. nih.govnsf.govresearchgate.net

Another strategy involves the use of a stereodefined piperidine polycarboxylate as a precursor, which can undergo sequential and stereoselective decarboxylative functionalizations to introduce various substituents. acs.orgacs.org This modular approach allows for the synthesis of highly elaborated chiral piperidines. acs.orgacs.org The existing stereocenters on the piperidine ring can influence the conformation of the ring and direct the approach of incoming reagents, leading to high diastereoselectivity in the introduction of new stereocenters. acs.org

| Method | Description | Key Features |

| C-H Activation | Direct functionalization of C-H bonds on the piperidine ring. nih.govnsf.govresearchgate.net | Catalyst and protecting group control regioselectivity and stereoselectivity. nih.govnsf.govresearchgate.net |

| Decarboxylative Functionalization | Sequential removal of carboxyl groups and introduction of new substituents. acs.orgacs.org | Modular and highly stereoselective approach to complex piperidines. acs.orgacs.org |

Rearrangement Reactions and Ring Expansions/Contractions

The piperidine ring of this compound and its derivatives can undergo several structural modifications, including rearrangement reactions and alterations in ring size through expansion and contraction. These transformations are crucial for accessing diverse chemical architectures.

Rearrangement Reactions

While specific examples of classic named rearrangement reactions starting directly from this compound are not extensively documented in readily available literature, the functional groups present—an ester and a secondary amine—allow for its derivatization into substrates suitable for various rearrangements.

One such potential transformation is the Curtius rearrangement . This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by nucleophiles. nih.govnih.govwikipedia.org For this compound, this would first require hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acyl azide. The subsequent rearrangement would proceed with retention of configuration at the chiral center. The resulting isocyanate is a versatile intermediate that can react with water, alcohols, or amines to yield primary amines, carbamates, or ureas, respectively. nih.govnih.gov

Ring Expansions

The expansion of the piperidine ring to a seven-membered azepane ring is a valuable transformation for the synthesis of various biologically active compounds. A general strategy for such a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . mdpi.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate an enlarged cycloketone. mdpi.com To apply this to this compound, the ester functionality would first need to be reduced to the corresponding primary alcohol, forming (R)-2-(hydroxymethyl)piperidine. Subsequent N-protection and introduction of an amino group to the exocyclic methyl carbon would provide the necessary precursor for the rearrangement.

Research has demonstrated the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidine systems. These methods can yield diastereomerically pure products in excellent yields and have been applied to the construction of azepine backbones of potential drug candidates. youtube.com

Ring Contractions

The contraction of the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring is another important transformation. Photochemical methods have been developed for the ring contraction of saturated N-acylpiperidines. nih.gov These reactions, mediated by light, can induce a one-atom ring contraction, extruding a heteroatom from the cyclic core. For this to be applied to this compound, the nitrogen would first need to be acylated.

Furthermore, oxidative ring contraction of N-substituted piperidines to yield pyrrolidin-2-ones and 3-iodopyrroles has been reported. nih.govmdpi.com The proposed mechanism for the formation of pyrrolidin-2-ones involves an initial oxidative ring contraction to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further oxidation, decarboxylation, and ipso-oxidation. nih.gov The selectivity towards different products can often be controlled by the choice of oxidant and additives. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations involving this compound is crucial for controlling the stereochemistry and regioselectivity of the products. A particularly well-studied area is the cyclization of N-acyliminium ions derived from this chiral building block.

N-Acyliminium Ion Cyclizations

N-acyliminium ions are highly reactive electrophilic intermediates that can be generated from N-substituted derivatives of this compound. These ions readily undergo intramolecular cyclization with a wide range of π-nucleophiles, such as alkenes, alkynes, and aromatic systems, to form bicyclic and polycyclic structures. rsc.org This method is a powerful tool for the construction of alkaloid skeletons.

The formation of the N-acyliminium ion is typically achieved by the reduction of the corresponding N-acylated pipecolic acid or its ester derivative, often with a suitable reducing agent in an acidic medium. The stereochemical outcome of the cyclization is of paramount importance. Studies have shown that the cyclization of chiral N-acyliminium ions can proceed with a high degree of stereoselectivity. nih.gov The conformation of the piperidine ring and the nature of the substituent at the 2-position play a crucial role in directing the approach of the nucleophile.

For instance, the synthesis of indolizidine and quinolizidine (B1214090) alkaloids often utilizes the intramolecular cyclization of N-acyliminium ions generated from derivatives of (R)-ethyl pipecolate. The stereochemistry of the newly formed stereocenters in the bicyclic product is dictated by the conformation of the transition state, which is influenced by steric and electronic factors of the substituents on both the piperidine ring and the tethered nucleophile. The stereocenter at C-2 of the original piperidine ring acts as a chiral controller, influencing the facial selectivity of the cyclization.

The table below summarizes some key transformations and the typical reagents or conditions involved.

| Transformation | Starting Material Derivative | Key Reagents/Conditions | Product Type |

| Curtius Rearrangement | (R)-Piperidine-2-carboxylic acid | 1. Acyl azide formation (e.g., DPPA) 2. Thermal or photochemical rearrangement | Isocyanate, Amine, Carbamate, Urea |

| Tiffeneau-Demjanov Ring Expansion | (R)-2-(Aminomethyl)-1-protected-piperidine | Nitrous acid (HNO₂) | Azepan-2-one derivative |

| Photochemical Ring Contraction | N-Acyl-(R)-ethyl piperidine-2-carboxylate | UV light | Pyrrolidine derivative |

| Oxidative Ring Contraction | N-Substituted this compound | Oxidizing agents (e.g., Oxone, Cu(II)/O₂) | Pyrrolidin-2-one or functionalized pyrrole |

| N-Acyliminium Ion Cyclization | N-Acyl-(R)-ethyl piperidine-2-carboxylate derivative with a tethered nucleophile | Acidic conditions, reducing agents (e.g., NaBH₃CN) | Bicyclic alkaloids (e.g., Indolizidines, Quinolizidines) |

Strategic Applications in Complex Molecule Synthesis

Role as a Chiral Building Block for Diverse Heterocyclic Frameworks

The utility of (R)-Ethyl piperidine-2-carboxylate as a chiral building block stems from its pre-defined stereochemistry and its bifunctional nature, possessing both a secondary amine and an ester group. These functional handles allow for sequential and site-selective modifications, enabling the construction of intricate molecular architectures. Chemists leverage this scaffold to forge fused and bridged ring systems common in many biologically active compounds.

Key heterocyclic frameworks synthesized from this chiral precursor include:

Quinolizidines and Indolizidines: The piperidine (B6355638) ring of (R)-ethyl pipecolate serves as a foundational component for building these bicyclic systems. researchgate.netacs.org Synthetic strategies often involve N-alkylation followed by intramolecular cyclization reactions. For instance, a one-pot formal [4+2] cycloaddition approach has been developed to access substituted quinolizidine (B1214090) and indolizidine cores. acs.org

Decahydroquinolines: This structural motif is present in several poison frog alkaloids. nih.govuky.edu Syntheses have been achieved starting from this compound derivatives, where the existing stereocenter directs the formation of new chiral centers during the annulation process to build the second ring. nih.gov

Trisubstituted Piperidines: Advanced strategies allow for the conversion of the pipecolate structure into highly functionalized trisubstituted piperidines. acs.org A modular approach has been developed involving a formal [4+2] cyclization followed by sequential decarboxylative functionalizations, which allows for the controlled installation of various substituents onto the piperidine ring in a chemo- and stereoselective manner. acs.org

The following table summarizes the role of this compound as a precursor to various heterocyclic systems.

| Target Heterocyclic Framework | Synthetic Strategy | Key Features of Precursor |

| Quinolizidines | N-alkylation followed by intramolecular cyclization; Formal [4+2] cycloaddition | Pre-existing piperidine ring; B-stereocenter for asymmetric induction |

| Indolizidines | One-pot sequential reactions; Double cyclization strategies | Serves as the six-membered ring component |

| Decahydroquinolines | Multi-step synthesis involving annulation to the piperidine core | Controls absolute stereochemistry of the final bicyclic scaffold |

| Trisubstituted Piperidines | Sequential decarboxylative functionalizations of a piperidine tricarboxylate intermediate | Allows for modular and stereoselective introduction of multiple substituents |

Precursor in the Asymmetric Synthesis of Alkaloid-Derived Scaffolds

The piperidine ring is a core structural element in numerous alkaloids. This compound is a frequently employed precursor in the asymmetric synthesis of these natural products, as it provides a reliable method for installing the required stereochemistry.

Its application is prominent in the synthesis of several alkaloid classes:

Piperidine Alkaloids: It is a key starting material for simple piperidine alkaloids like pelletierine. acs.orgnih.gov Biomimetic approaches using organocatalysis have been developed for the direct and asymmetric synthesis of such compounds, achieving high enantiomeric excess (ee). nih.gov

Decahydroquinoline (B1201275) Alkaloids: The total syntheses of poison frog alkaloids such as ent-cis-195A and cis-211A have been accomplished using a derivative of (R)-ethyl pipecolate. nih.govuky.edu In these syntheses, the chiral piperidine unit is elaborated through a series of reactions to construct the complete decahydroquinoline skeleton, with the original stereocenter dictating the absolute configuration of the final product. nih.gov

Aspidosperma Alkaloids: The synthesis of complex indole (B1671886) alkaloids of the Aspidosperma family, such as (+)-aspidospermidine and (+)-tabersonine, has been achieved through strategies that can incorporate chiral piperidine-like intermediates. nih.gov These routes often rely on powerful reactions like catalytic enantioselective Diels-Alder cycloadditions to build the core structure, which mirrors the utility of chiral six-membered rings. nih.gov

The table below highlights specific examples of alkaloids synthesized using methodologies that rely on chiral piperidine precursors.

| Target Alkaloid/Scaffold | Alkaloid Class | Synthetic Approach | Role of Piperidine Precursor |

| (+)-Pelletierine | Piperidine | Biomimetic organocatalytic reaction | Direct precursor to the final product |

| ent-cis-195A | Decahydroquinoline | Multi-step total synthesis | Chiral building block for the decahydroquinoline core |

| cis-211A | Decahydroquinoline | Multi-step total synthesis | Common chiral intermediate for divergent synthesis |

| (+)-Tabersonine | Aspidosperma (Indole) | Catalytic asymmetric [4+2] cycloaddition | Forms the DE ring system of the alkaloid |

Development of Chiral Ligands and Organocatalysts Incorporating the Piperidine-2-carboxylate Motif

The rigid conformation and defined stereochemistry of the piperidine-2-carboxylate scaffold make it an attractive template for the design of new chiral ligands and organocatalysts. By modifying the amine and ester functionalities, researchers can synthesize novel catalysts that effectively transfer the chiral information of the piperidine ring to a substrate in a catalytic reaction.

The development in this area includes:

Chiral P,N-Ligands: The piperidine backbone has been incorporated into P,N-ligands used in transition metal catalysis. For example, such ligands have been successfully employed in iridium(I)-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, providing access to other chiral piperidines. mdpi.com The defined structure of the ligand, derived from a chiral piperidine, is crucial for creating a chiral environment around the metal center that leads to high stereoselectivity.

Organocatalysts: The pipecolic acid framework is a close structural relative of proline, a cornerstone of organocatalysis. Derivatives of piperidine-2-carboxylate are explored as catalysts for various asymmetric transformations. nih.gov For instance, biomimetic syntheses of piperidine alkaloids have been achieved using proline and its analogues as organocatalysts in reactions that demonstrate the power of this structural motif. acs.orgnih.gov

Contributions to Methodological Advancements in Asymmetric Catalysis

The use of this compound and its derivatives has not only enabled the synthesis of specific target molecules but has also contributed to the development of new synthetic methodologies in asymmetric catalysis.

Notable contributions include:

Asymmetric [4+2] Cycloadditions: The compound has been instrumental in developing stereocontrolled [4+2] cycloaddition reactions to form complex heterocyclic systems. acs.orgnih.gov For example, the reaction between aminosiloxydienes and dienophiles to create substituted piperidine rings has been a key step in the synthesis of Aspidosperma alkaloids, with catalyzed, enantioselective versions affording products with high enantiopurity. nih.gov

Desymmetrization Approaches: The synthesis of functionalized piperidines has been achieved through the desymmetrization of symmetrical intermediates. mdpi.com These methods, which selectively functionalize one of two identical groups in a molecule, provide an elegant way to access chiral piperidine derivatives and have been applied to the synthesis of pharmaceutically relevant molecules. mdpi.com

Advanced Analytical and Spectroscopic Methodologies for Stereochemical Purity and Structural Elucidation

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are paramount for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. This is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which allows for differential interaction with the two enantiomers.

Development and Application of Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds due to its high resolution, sensitivity, and robustness. heraldopenaccess.us The development of effective chiral stationary phases (CSPs) has been instrumental in its widespread application. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad applicability and high enantioselectivity. nih.govmerckmillipore.com

For the analysis of piperidine-based compounds and related amino acid esters, polysaccharide phenylcarbamate derivatives have shown excellent performance. yakhak.org Research has demonstrated successful separation of similar compounds using columns like the Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate). rsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral grooves of the stationary phase. chromatographyonline.com

In a typical application for a compound structurally similar to (R)-Ethyl piperidine-2-carboxylate, a normal-phase HPLC method is employed. rsc.org The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol (B145695). rsc.orgchromatographyonline.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralpak IA (amylose-based CSP) | rsc.org |

| Mobile Phase | n-hexane / isopropanol (90:10, v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 210 nm | rsc.org |

| Retention Time (t_minor) | 11.48 min | rsc.org |

| Retention Time (t_major) | 14.42 min | rsc.org |

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, valued for its high efficiency, sensitivity, and rapid analysis times. uni-muenchen.de This method requires the analyte to be volatile and thermally stable. For compounds like ethyl piperidine-2-carboxylate, which are amino acid esters, derivatization is often necessary to increase volatility. uni-muenchen.decat-online.com Common derivatization involves acylation of the amine group (e.g., with trifluoroacetyl groups) and esterification of the carboxyl group. researchgate.net

The most widely used chiral stationary phases for GC are based on modified cyclodextrins or amino acid derivatives. uni-muenchen.degcms.cznih.gov For instance, Chirasil-Val, a CSP derived from L-valine anchored to a polysiloxane backbone, is effective for separating a broad range of chiral compounds, including amino acids. uni-muenchen.de The separation mechanism on these phases relies on transient, diastereomeric associations formed between the analyte and the CSP, primarily through hydrogen bonding. uni-muenchen.denih.gov The differing stability of these associations for each enantiomer leads to different retention times. uni-muenchen.de

Table 2: Typical Chiral GC System Configuration

| Component | Specification | Rationale |

|---|---|---|

| Stationary Phase | Chirasil-L-Val Capillary Column | Provides a chiral environment for separation of derivatized amino acid esters. researchgate.net |

| Analyte Form | N-Trifluoroacetyl-O-isopropyl ester | Increases volatility and thermal stability for GC analysis. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers structural information and enhanced selectivity. uni-muenchen.de |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations, particularly within the pharmaceutical industry. chempartner.comamericanpharmaceuticalreview.com It combines the advantages of both gas and liquid chromatography, offering high efficiency, fast analysis times, and reduced environmental impact. chromatographyonline.comselvita.com The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. chempartner.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for flow rates three to five times higher than in HPLC without a significant loss of resolution. chempartner.com This results in faster separations and quicker column equilibration, which is highly advantageous for high-throughput screening. chromatographyonline.com Furthermore, the use of CO2 as the primary mobile phase component makes SFC a "green" technology, significantly reducing the consumption of toxic organic solvents. selvita.com

SFC utilizes the same types of chiral stationary phases as HPLC, with polysaccharide-based CSPs being the most common due to their wide applicability and robustness. nih.govchromatographyonline.com For the separation of this compound, an SFC method would offer a high-speed, efficient alternative to HPLC for determining enantiomeric purity. chromatographyonline.comchromatographyonline.com

Chiroptical Spectroscopy for Absolute Configuration Assignment

While chromatography excels at separating and quantifying enantiomers, chiroptical spectroscopy techniques are essential for determining the absolute configuration (the actual R or S arrangement) of a chiral center. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com A non-racemic chiral sample will absorb one polarization more than the other, resulting in a CD spectrum. mtoz-biolabs.com This technique is particularly sensitive to the three-dimensional structure of molecules. wikipedia.org

For this compound, the key chromophore is the ester carbonyl group (C=O). This group exhibits an n → π* electronic transition in the UV region (typically around 210-220 nm). In a chiral environment, this transition gives rise to a CD signal known as a Cotton effect. nih.gov The sign (positive or negative) of this Cotton effect is directly related to the stereochemistry of the asymmetric center adjacent to the chromophore. nih.govpbsiddhartha.ac.in

By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., using density functional theory, DFT) or with the spectra of structurally similar compounds of known configuration, the absolute configuration of the target molecule can be determined. spectroscopyeurope.comfrontiersin.org Enantiomers will produce mirror-image CD spectra of equal magnitude but opposite signs. spectroscopyeurope.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.invlabs.ac.in Similar to CD, ORD is used to determine the absolute configuration of chiral molecules. kud.ac.in

An ORD spectrum displays a phenomenon known as the Cotton effect in the vicinity of a chromophore's absorption band. amrita.edumgcub.ac.in A positive Cotton effect is observed when the optical rotation first increases to a peak at a longer wavelength before decreasing sharply through zero and reaching a trough at a shorter wavelength. A negative Cotton effect shows the opposite behavior. mgcub.ac.inlibretexts.org The shape and sign of this anomalous dispersion curve are characteristic of the molecule's absolute stereochemistry. libretexts.org

For this compound, the ester carbonyl chromophore would produce a Cotton effect in its ORD spectrum. The sign of this effect can be predicted using empirical rules, such as the Octant Rule for ketones and related carbonyl compounds, which correlates the spatial arrangement of substituents around the chromophore to the sign of the Cotton effect. amrita.eduresearchgate.net By analyzing the ORD curve, researchers can confirm the absolute configuration assigned by other methods or determine it for a newly synthesized molecule. acs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org It is particularly valuable for determining the absolute configuration of chiral molecules in solution, serving as a potent alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. americanlaboratory.com The methodology involves comparing the experimentally measured VCD spectrum of a sample with the spectrum predicted by an ab initio or Density Functional Theory (DFT) calculation for a specific enantiomer. americanlaboratory.comrsc.org

For this compound, the VCD analysis would involve dissolving the sample in a suitable solvent, such as deuterated chloroform (CDCl3), to measure its experimental spectrum. schrodinger.com Concurrently, a computational model of the (R)-enantiomer would be used to calculate its theoretical VCD spectrum. If the major bands of the experimental spectrum align in sign and relative intensity with the calculated spectrum, the absolute configuration of the sample is confidently assigned as (R). americanlaboratory.com Conversely, if the experimental spectrum is a mirror image of the calculated one, the sample would be assigned the (S) configuration. The sensitivity of VCD to the three-dimensional arrangement of atoms provides unambiguous stereochemical information. chemrxiv.orgru.nl

Table 1: Illustrative VCD Data for Absolute Configuration Assignment of this compound Note: This data is hypothetical and for illustrative purposes.

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Assignment |

|---|---|---|---|

| 1735 | + | + | C=O stretch (ester) |

| 1450 | - | - | CH₂ bend |

| 1280 | + | + | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents and Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. For chiral molecules, standard NMR spectra of enantiomers are identical. However, by using chiral auxiliaries, enantiomers can be distinguished. This is crucial for determining enantiomeric purity or enantiomeric excess (ee). The two primary methods involve chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), also known as chiral shift reagents (CSRs). nih.govnih.gov

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomeric mixture of ethyl piperidine-2-carboxylate to form new covalent compounds, which are diastereomers. nih.gov For instance, the secondary amine of the piperidine (B6355638) ring could be reacted with an enantiomerically pure CDA like Mosher's acid chloride. The resulting diastereomeric amides will have distinct chemical shifts (Δδ) for nearby protons in the ¹H NMR spectrum, allowing for the integration of the separate signals to quantify the ratio of the (R) and (S) enantiomers. researchgate.net

Chiral Shift Reagents (CSRs): CSRs, often lanthanide-based complexes, form rapidly exchanging, transient diastereomeric complexes with the analyte. libretexts.orgharvard.edu When a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to a solution of ethyl piperidine-2-carboxylate, the Lewis basic sites (the nitrogen or ester oxygen) coordinate with the europium ion. libretexts.org This interaction induces significant changes in the chemical shifts of nearby protons, and importantly, the magnitude of this shift is different for the (R) and (S) enantiomers, leading to the separation of formerly overlapping signals. harvard.edu This allows for the direct determination of enantiomeric purity by integrating the resolved peaks. libretexts.org

Table 2: Example of ¹H NMR Chemical Shift Nonequivalence using a Chiral Shift Reagent Note: This data is hypothetical and for illustrative purposes.

| Proton | Racemic Mixture (ppm) | Racemic Mixture + CSR (ppm) | ΔΔδ (ppm) |

|---|---|---|---|

| H2 (methine) | 3.15 | (R) 4.20, (S) 4.25 | 0.05 |

| O-CH₂ (ethyl) | 4.10 | (R) 5.15, (S) 5.18 | 0.03 |

X-ray Crystallography of Chiral Derivatives for Solid-State Stereochemical Analysis

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry. researchgate.net Since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible. Therefore, a common strategy is to prepare a crystalline derivative.

This can be achieved by reacting the chiral amine with an enantiomerically pure chiral acid to form a diastereomeric salt. For example, reacting this compound with a commercially available chiral acid like L-(+)-tartaric acid could yield a crystalline salt. A single crystal of this salt can then be analyzed by X-ray diffraction. The resulting electron density map provides the precise spatial coordinates of every atom in the crystal lattice. Because the absolute configuration of the tartaric acid component is known, the absolute configuration of the ethyl piperidine-2-carboxylate cation can be unambiguously determined. nih.gov The analysis also reveals detailed conformational information, such as the piperidine ring adopting a chair conformation and the orientation of the ethyl carboxylate substituent (axial vs. equatorial). iucr.org

Table 3: Representative Crystallographic Data for a Chiral Derivative Note: This data is hypothetical and for illustrative purposes based on a derivative salt.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular structure and for identifying and quantifying trace-level impurities. sterlingpharmasolutions.com

Structural Confirmation: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). For this compound (C₈H₁₅NO₂), the expected exact mass of the protonated molecule is 158.1181 m/z. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) validates the elemental composition. Tandem mass spectrometry (MS/MS) offers further structural confirmation. researchgate.net The protonated molecule is isolated and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, showing characteristic losses such as the ethyl group or the entire ester function, serves as a structural fingerprint of the molecule. nih.govresearchgate.net

Impurity Profiling: The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. ijsdr.orgnih.gov The LC system separates the parent compound from any process-related impurities or degradation products. The mass spectrometer then detects these separated components, even at very low concentrations. sterlingpharmasolutions.com By analyzing the mass-to-charge ratios of the impurity peaks, potential structures can be proposed. For example, impurities such as the corresponding carboxylic acid (from ester hydrolysis) or N-alkylated byproducts could be identified. The high sensitivity and selectivity of LC-MS/MS allow for the detection and characterization of impurities at levels required by regulatory agencies. nih.gov

Table 4: Potential Impurities and their Detection by Mass Spectrometry

| Impurity Name | Structure | Expected [M+H]⁺ (m/z) |

|---|---|---|

| (R)-Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 130.0817 |

| (R)-Diethyl piperidine-2,2-dicarboxylate | C₁₁H₁₉NO₄ | 230.1341 |

Theoretical and Computational Studies of R Ethyl Piperidine 2 Carboxylate

Conformational Analysis and Molecular Dynamics Simulations of Piperidine (B6355638) Ring Systems

The piperidine ring, the core structure of (R)-Ethyl piperidine-2-carboxylate, is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom introduces unique conformational features. Two distinct chair conformations are possible, differing in the orientation of the N-H bond (or a substituent on the nitrogen), which can be either axial or equatorial.

In the unsubstituted piperidine ring, the conformer with the N-H bond in the equatorial position is generally more stable than the axial conformer. wikipedia.org The energy difference is modest, estimated to be around 0.2 to 0.72 kcal/mol, depending on the solvent and phase. wikipedia.org The two chair conformers can interconvert rapidly through a process of nitrogen inversion and ring inversion. The energy barrier for nitrogen inversion is significantly lower than for ring inversion. wikipedia.org

For substituted piperidines, such as this compound, the conformational landscape is more complex. The ethyl carboxylate group at the C2 position can also exist in either an axial or equatorial orientation. The preferred conformation will be the one that minimizes steric hindrance and other non-bonded interactions. Generally, bulky substituents on ring systems favor the equatorial position to avoid 1,3-diaxial interactions. Quantum mechanical calculations on related 2-substituted piperidines, such as 1,2-dimethylpiperidine, show a strong preference for the equatorial conformer. nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For piperidine-based systems, MD simulations can reveal the stability of different conformations, the pathways of conformational change, and the influence of the solvent environment. nih.gov These simulations track the motions of atoms, providing a detailed picture of the flexibility of the piperidine ring and its substituents, which is crucial for understanding how these molecules interact with biological targets like enzymes and receptors. nih.gov

Table 1: Conformational Preferences in Piperidine Systems

| Compound | More Stable Conformer | Energy Preference (kcal/mol) | Reference |

| Piperidine | Equatorial N-H | 0.2 - 0.72 | wikipedia.org |

| N-Methylpiperidine | Equatorial N-CH₃ | 3.16 | wikipedia.org |

| 1,2-Dimethylpiperidine | Equatorial 2-methyl | 1.8 | nih.gov |

| 2-Methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 | nih.gov |

This interactive table summarizes the energetic preference for equatorial vs. axial substitution in various piperidine derivatives.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of piperidine derivatives. researchgate.netfigshare.comjksus.org These calculations provide valuable information about the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, studies comparing piperine (B192125) and piperic acid showed that the lower HOMO-LUMO gap in piperic acid indicates it is more reactive than piperine. researchgate.net

Computational methods are also essential for mapping reaction pathways and characterizing transition states. acs.orgresearchgate.net By calculating the energy changes as reactants are converted into products, researchers can determine the activation energy of a reaction, which is the energy barrier that must be overcome. researchgate.net This is crucial for understanding reaction kinetics and mechanisms. For example, quantum chemical studies on piperidine radicals have elucidated the feasibility of various hydrogen migration reactions by calculating the energies of the transition states involved. acs.org These calculations can also model the influence of solvent on reaction pathways, showing, for example, how water molecules can catalyze hydrogen shifts. acs.org

Table 2: Calculated Electronic Properties of a Piperidine Derivative

| Property | Value (eV) | Significance | Reference |

| HOMO Energy | -5.34 | Electron-donating ability | researchgate.net |

| LUMO Energy | -1.65 | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | 3.68 | Chemical reactivity/stability | researchgate.net |

This interactive table presents example data from quantum chemical calculations on a related piperidine derivative, piperine, illustrating key electronic properties.

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, techniques like DFT can be used to simulate its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. figshare.comjksus.org

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. figshare.com Calculations can determine the magnetic shielding of each nucleus in a given molecular geometry. By comparing the calculated shifts for different possible isomers or conformers with experimental spectra, the correct structure can be confirmed.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. jksus.org These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=O stretches of the ester group, and N-H bends of the piperidine ring. This detailed assignment provides a deeper understanding of the molecule's vibrational modes.

The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis absorption spectra. This can help identify the electronic excitations responsible for the molecule's absorption of light.

Computational Modeling of Reaction Mechanisms and Chiral Recognition

Computational modeling is a powerful tool for elucidating complex reaction mechanisms involving piperidine derivatives. researchgate.netresearchgate.net For example, DFT calculations have been used to study the nucleophilic aromatic substitution (SNAr) reactions between piperidine and various electrophilic pyridine (B92270) derivatives. researchgate.net These studies model the entire reaction pathway, identifying key intermediates and transition states, and calculating the activation energies, which helps in understanding the reaction's feasibility and kinetics. researchgate.netresearchgate.net

In the context of medicinal chemistry and chemical biology, understanding how a chiral molecule like this compound interacts with a biological target is paramount. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose. nih.gov

Molecular Docking predicts the preferred binding orientation of a ligand within the active site of a receptor, such as an enzyme or protein. nih.gov This "lock-and-key" model helps to identify the key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of this interaction over time. nih.gov By simulating the movements of the ligand and the protein, MD can assess the stability of the binding pose predicted by docking and reveal how the protein structure might adapt to the ligand.

These modeling techniques are fundamental to understanding chiral recognition, as they can explain why one enantiomer of a chiral molecule binds more strongly to a chiral receptor than the other. The specific three-dimensional arrangement of atoms in the (R)-enantiomer will lead to a different set of interactions compared to the (S)-enantiomer, resulting in different binding affinities. taylorfrancis.com

Rational Design of Asymmetric Transformations Based on Computational Insights

Computational chemistry is increasingly used not just to understand existing chemical systems but also to proactively design new ones. In the field of asymmetric synthesis, computational insights can guide the development of new catalysts and reactions for producing enantiomerically pure compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.govresearchgate.net By establishing a mathematical relationship between the structural properties of a series of molecules and their observed biological activity or chemical reactivity, QSAR can be used to predict the properties of new, yet-to-be-synthesized compounds. researchgate.net For example, a QSAR model could be developed to predict the enantioselectivity of a particular catalytic reaction based on the structure of the catalyst or substrate. This allows for the in silico screening of many potential candidates, prioritizing the most promising ones for experimental synthesis and testing. nih.govresearchgate.net

Furthermore, computational studies can provide a deep understanding of the mechanism of stereoselection in asymmetric catalysis. acs.org By modeling the transition states for the formation of both the (R) and (S) products, chemists can understand the energetic differences that lead to the preferential formation of one enantiomer. This knowledge can then be used to rationally modify the catalyst structure to enhance this energy difference and thus improve the enantioselectivity of the reaction. For example, computational models can explain why a particular chiral catalyst favors reaction at a specific C-H bond to generate a desired stereocenter. acs.org

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and active pharmaceutical ingredients to minimize environmental impact. researchgate.net For the synthesis of (R)-Ethyl piperidine-2-carboxylate and related structures, two promising areas are microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate accelerations, higher yields, and improved product purities. tandfonline.comrsc.org This technology relies on the efficient and direct heating of polar molecules in the reaction mixture through dielectric heating, which can lead to a rapid increase in temperature. rsc.org While specific literature on the microwave-assisted synthesis of this compound is nascent, the successful application of this technique to a wide array of nitrogen-containing heterocycles, including piperidines, suggests its high potential. tandfonline.com For instance, microwave-assisted one-pot, multi-component reactions have been used to synthesize highly substituted piperidine (B6355638) derivatives with excellent yields in a fraction of the time required by conventional heating methods. tandfonline.com These methods are often performed under solvent-free or aqueous conditions, further enhancing their green credentials. tandfonline.combspublications.net

Solvent-Free Reactions: Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as it reduces waste, cost, and safety hazards. bspublications.net Solvent-free, or neat, reaction conditions can be particularly effective in conjunction with microwave heating. rsc.org The synthesis of various heterocyclic compounds, including those with a piperidine core, has been successfully demonstrated under these conditions. tandfonline.com The development of a solvent-free method for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

| Reaction Type | Conditions | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Quinoline Synthesis | Water-mediated, one-pot | 7-10 hours | 1.5-2.5 hours | Comparable to slightly higher yields | tandfonline.com |

| Spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] Synthesis | Multi-component, one-pot | 5-12 hours | 3-10 minutes | Significant (68-76% to 80-96%) | tandfonline.com |

| 2-Amino-2-chromenes Synthesis | Piperazine catalyst, solvent-free | Not specified | 6-8 minutes | High yields (80-95%) | tandfonline.com |

Integration into Flow Chemistry and Continuous Processing for Scalable Production

The shift from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering improved safety, consistency, and scalability. acs.orgorganic-chemistry.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org

For the production of chiral piperidines like this compound, flow chemistry offers several advantages. A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines, yielding various functionalized products in high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) within minutes. acs.orgorganic-chemistry.orgnih.govacs.orgthieme-connect.com This approach demonstrates reliable scalability without the need for extensive re-optimization, showcasing a significant improvement over traditional batch processes. acs.orgacs.org The ability to safely handle hazardous reagents and intermediates in a closed system with a small reaction volume at any given time is another key benefit. organic-chemistry.org The integration of in-line purification and real-time analytics can further streamline the manufacturing process, leading to a more efficient and cost-effective production of this compound on an industrial scale.

| Parameter | Advantage in Flow Chemistry | Reference |

|---|---|---|

| Reaction Time | Reduced from hours to minutes | acs.orgnih.gov |

| Scalability | Reliable and high-performance scale-up | acs.orgorganic-chemistry.orgacs.org |

| Yield & Selectivity | Often superior to batch processes | acs.orgorganic-chemistry.org |

| Safety | Minimized exposure to hazardous materials | organic-chemistry.org |

| Process Control | Precise control over reaction conditions | organic-chemistry.org |

Exploration of Novel Biocatalytic Pathways and Enzyme Engineering for Enhanced Enantioselectivity